molecular formula C23H24N2O6S B2382283 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 946328-97-8

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2382283
CAS No.: 946328-97-8
M. Wt: 456.51
InChI Key: AKJLRSVOXZPUMV-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide features a dihydropyridinone core stabilized by a 4-methoxybenzenesulfonyl group and an N-(4-methoxyphenyl)acetamide side chain. Its structure is characterized by:

  • Dihydropyridinone ring: A six-membered heterocycle with a ketone at position 2 and methyl groups at positions 4 and 4.
  • 4-Methoxybenzenesulfonyl substituent: Introduces sulfonyl and methoxy functionalities, enhancing electronic and steric properties.

Crystallographic studies of related sulfonamide-acetamide hybrids (e.g., N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide) reveal stabilization via N–H···O and C–H···O hydrogen bonds, suggesting similar intermolecular interactions in the target compound .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-15-13-16(2)25(14-21(26)24-17-5-7-18(30-3)8-6-17)23(27)22(15)32(28,29)20-11-9-19(31-4)10-12-20/h5-13H,14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJLRSVOXZPUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions:

    Acylation Reactions: To introduce the acetamide group.

    Cyclization Reactions: To form the pyridine ring structure.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Functional Modifications
Target Compound 1,2-Dihydropyridin-2-one 4,6-Dimethyl, 3-sulfonyl substituent
Pharmacopeial Forum (m, n, o) Tetrahydro pyrimidinone Phenoxyacetamido, hydroxy, diphenylhexan
B12/B13 Tetrahydropyrimidin-2-yl Oxy/thio linkages, sulfamoylphenyl groups

Key Observations :

  • Sulfonyl groups in the target and ’s compound enhance hydrogen-bonding capacity compared to sulfamoyl groups in B12/B13 .

Substituent Effects

Compound Substituents Physicochemical Implications
Target Compound Dual methoxy groups (sulfonyl, phenyl) Increased lipophilicity, membrane permeability
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Sulfonamide-phenyl-sulfonyl Enhanced crystallinity via H-bonding
Pharmacopeial Forum (m, n, o) Hydroxy and dimethylphenoxy groups Higher polarity, reduced metabolic stability

Key Observations :

  • Methoxy groups in the target compound may improve bioavailability compared to hydroxy-containing analogues (e.g., Pharmacopeial Forum compounds) .
  • Sulfonamide linkages in the target and ’s compound contribute to stable crystal packing, critical for formulation .

Crystallographic and Computational Insights

  • Software Tools : Structural refinement of analogues (e.g., ’s compound) utilized SHELXL for hydrogen-bond parameterization and ORTEP-3 for visualization .
  • Hydrogen Bonding: The target compound likely adopts a planar dihydropyridinone conformation stabilized by intramolecular C–H···O interactions, as seen in structurally related sulfonamides .

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis may parallel methods for ’s B12/B13, involving sulfonylation, acetylation, and cyclization .
  • Biological Activity: While direct data are unavailable, sulfonamide-dihydropyridinone hybrids are often explored as enzyme inhibitors (e.g., cyclooxygenase, carbonic anhydrase) due to sulfonyl-acetamide pharmacophores .
  • Stability : Methoxy groups and hydrogen-bond networks may reduce oxidative degradation compared to hydroxy-substituted analogues .

Biological Activity

The compound 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide , also known as F195-0299 , is a synthetic organic molecule with potential therapeutic applications. Its complex structure features a dihydropyridine core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of F195-0299 is C23H24N2O6SC_{23}H_{24}N_{2}O_{6}S. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC23H24N2O6S
Molecular Weight460.51 g/mol
IUPAC NameThis compound
SMILESCC(C=C(C)N(CC(Nc(cc1)ccc1OC)=O)C1=O)=C1S(c(cc1)ccc1OC)(=O)=O

Anticancer Properties

Recent studies have indicated that compounds similar to F195-0299 exhibit significant anticancer activity. For instance, related dihydropyridine derivatives have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and the promotion of reactive oxygen species (ROS) generation. The presence of methoxy and sulfonyl groups in the structure may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Anti-inflammatory Effects

F195-0299 has been explored for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models of inflammatory diseases.

Enzyme Inhibition

F195-0299 has been shown to interact with several key enzymes:

  • Alpha-glucosidase : Inhibition of this enzyme can be beneficial in managing diabetes by slowing carbohydrate absorption.
  • Acetylcholinesterase : Inhibitors of this enzyme are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Studies

Several research studies have focused on the biological activity of compounds structurally related to F195-0299:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of dihydropyridine derivatives on melanoma cells.
    • Findings : A derivative showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the effect of related compounds on inflammatory markers in vitro.
    • Findings : Compounds exhibited a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting effective anti-inflammatory properties.
  • Enzyme Interaction Studies :
    • Objective : To investigate the binding affinity of F195-0299 to alpha-glucosidase.
    • Findings : Molecular docking studies revealed a high binding affinity, supporting its potential use as an antidiabetic agent.

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